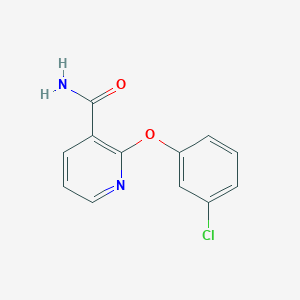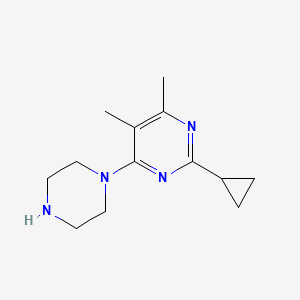
2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, dimethyl, and piperazine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethyl-2-cyclopropylpyrimidine with piperazine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its anti-acetylcholinesterase activity.
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: Used in antiviral studies.
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-chloropyrimidin-2-yl)acetamide: Investigated for its antibacterial properties .
Uniqueness
2-Cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to certain targets. The dimethyl groups may influence its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Propriétés
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-9-10(2)15-12(11-3-4-11)16-13(9)17-7-5-14-6-8-17/h11,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVADOAHQEHJZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCNCC2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
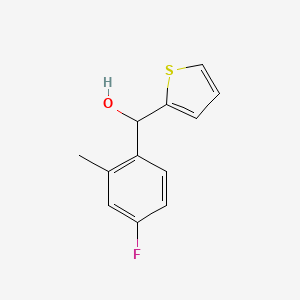
![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)
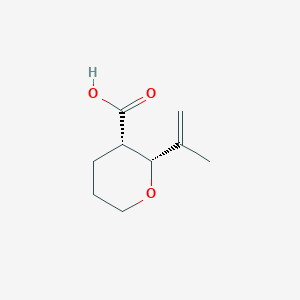
![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2671647.png)
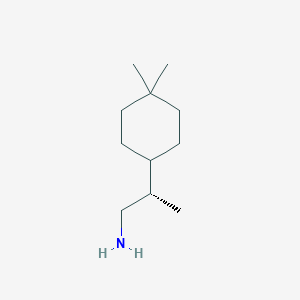
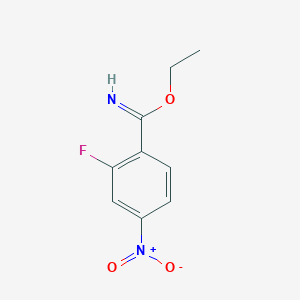
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)
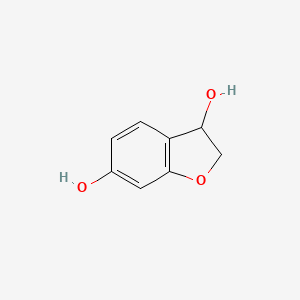
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671654.png)
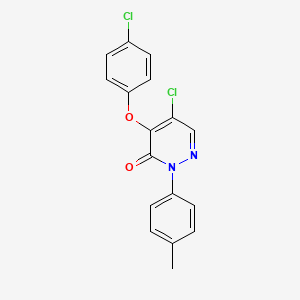
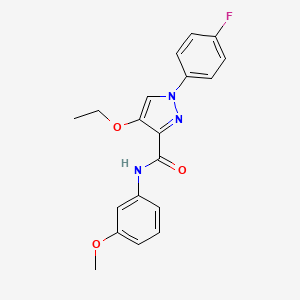
![N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2671658.png)
